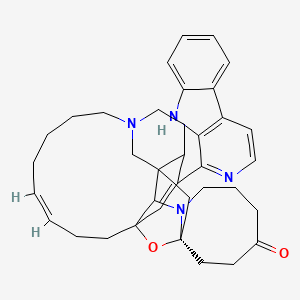

12,34-Oxamanzamine E

描述

Structure

3D Structure

属性

分子式 |

C36H42N4O2 |

|---|---|

分子量 |

562.7 g/mol |

IUPAC 名称 |

(10R,21Z)-26-(9H-pyrido[3,4-b]indol-1-yl)-28-oxa-3,16-diazahexacyclo[11.11.2.11,10.112,16.02,12.03,10]octacosa-21,25-dien-7-one |

InChI |

InChI=1S/C36H42N4O2/c41-25-10-9-20-40-33-34-23-36(40,17-13-25)42-35(33)16-7-3-1-2-4-8-19-39(24-34)21-15-29(34)28(22-35)31-32-27(14-18-37-31)26-11-5-6-12-30(26)38-32/h1,3,5-6,11-12,14,18,22,29,33,38H,2,4,7-10,13,15-17,19-21,23-24H2/b3-1-/t29?,33?,34?,35?,36-/m1/s1 |

InChI 键 |

XYMOBPPDZDVIQE-SPEMQTHUSA-N |

手性 SMILES |

C1CCN2CCC3C(=CC4(CC/C=C\C1)C5C3(C2)C[C@]6(N5CCCC(=O)CC6)O4)C7=NC=CC8=C7NC9=CC=CC=C89 |

规范 SMILES |

C1CCN2CCC3C(=CC4(CCC=CC1)C5C3(C2)CC6(N5CCCC(=O)CC6)O4)C7=NC=CC8=C7NC9=CC=CC=C89 |

同义词 |

12,34-oxamanzamine E |

产品来源 |

United States |

Biosynthetic Pathways and Precursor Studies of 12,34 Oxamanzamine E

Hypothesized Biogenetic Origins of Manzamine Alkaloids

The biogenesis of the core manzamine skeleton, from which 12,34-Oxamanzamine E is derived, is a subject of ongoing scientific investigation. Over three decades ago, a foundational hypothesis was put forth suggesting that the complex polycyclic system arises from simpler precursor units. nih.gov This early proposal envisioned a biosynthetic pathway involving the condensation of two acrolein equivalents, ammonia, and a 10-carbon dialdehyde (B1249045) to generate the core structure. nih.gov

A more detailed and widely cited hypothesis involves a key intramolecular Diels-Alder reaction. nih.govcam.ac.uk This proposed pathway suggests that the manzamine framework is assembled from fundamental building blocks: ammonia, a C10 symmetrical dialdehyde, tryptophan, and an acrolein equivalent. cam.ac.uk Central to this hypothesis is the formation of a bis-dihydropyridine intermediate, which then undergoes the crucial cycloaddition. cam.ac.uk Plausible biogenetic precursors that support this hypothesis, such as ircinal A and ircinal B, have been isolated from marine sponges, including the same Ircinia sp. that yielded manzamines H and J. nih.govtandfonline.com Ircinal A is considered an apparent precursor to manzamine A. nih.gov Another related alkaloid, keramaphidin B, which is the reduced form of the proposed Diels-Alder adduct, has also been isolated, lending further credence to this proposed pathway. cam.ac.uk

Alternative biosynthetic origins have also been considered. The long-chain alkyl components characteristic of many manzamine alkaloids suggest the involvement of polyketide synthase (PKS) pathways. nih.gov PKS complexes are known for assembling long carbon chains from simple units like malonyl-CoA. nih.gov However, this hypothesis presents some inconsistencies with the typical stereochemistry of double bonds in known PKS products compared to those found in higher-order manzamines. nih.gov

Proposed Mechanisms for the Formation of the 12,34-Oxaether Bridge

The defining feature of this compound is the novel ether bridge linking carbons 12 and 34 of the typical manzamine structure. nih.gov A plausible mechanism for the formation of this 12,34-oxaether bridge has been proposed based on studies of this compound and related compounds. nih.govscispace.com

This proposed mechanism is believed to be an enzyme-catalyzed process. nih.govscispace.com It is initiated by the oxidative cleavage of a hydrogen atom from C-34 as a hydride ion. nih.govscispace.com This generates a carbocation at C-34, which is stabilized by the adjacent tertiary nitrogen, forming an enamine-like intermediate. nih.govscispace.com Following this, the hydroxyl group at C-12 performs an intramolecular nucleophilic attack on the C-34 carbocation in an SN1-type reaction. nih.govscispace.com The final step is the loss of a proton from the attacking hydroxyl group, resulting in the formation of the stable 12,34-oxaether bridge. nih.govscispace.com This proposed enzymatic oxidation followed by intramolecular quenching is considered a highly favored reaction sterically. acs.org

Microbial Involvement in Manzamine Biosynthesis and Biocatalytic Transformations

The widespread occurrence of manzamine alkaloids across more than 16 species from at least eight different genera and five families of marine sponges, often in distinct geographical locations, strongly suggests a microbial origin for these compounds. nih.govtandfonline.comtandfonline.comresearchgate.netnih.gov It is considered more likely that common or closely related symbiotic microorganisms are the true producers, rather than each of these distantly related sponge species having independently evolved the complex biosynthetic machinery. nih.govtandfonline.com

The hypothesis of a microbial origin for manzamines has gained substantial support with the isolation of a manzamine-producing bacterium. nih.govfrontiersin.org An actinomycete, identified as Micromonospora sp. M42, was isolated from the marine sponge Acanthostrongylophora ingens and was shown to produce manzamine A in culture. nih.govfrontiersin.org This was a significant breakthrough, providing direct evidence for the role of sponge-associated bacteria in manzamine biosynthesis. nih.gov Further research has led to the isolation of numerous other bacterial strains, including actinomycetes and α-proteobacteria, from manzamine-producing sponges, which are being investigated for their biosynthetic capabilities. tandfonline.com

The formation of the 12,34-oxaether bridge is considered to be an enzymatic process. nih.govscispace.com This is supported by successful biocatalytic transformation experiments. The conversion of ent-8-hydroxymanzamine A into ent-12,34-oxamanzamine F has been achieved using cultures of Nocardia sp. and Fusarium oxysporium. nih.govresearchgate.net This demonstrates that microorganisms possess the enzymatic capability to catalyze the formation of the oxaether linkage, suggesting that such transformations are likely carried out by microbial symbionts within the sponge host. nih.govresearchgate.net The proposed mechanism, involving an initial enzymatic oxidation, is consistent with these findings. scispace.comacs.org

Sponge-Associated Microorganisms as Biosynthetic Producers

Isotopic Labeling and Precursor Incorporation Studies

To definitively map the biosynthetic pathway, isotopic labeling studies are crucial. While specific studies on this compound are not extensively reported, experiments on the foundational compound, manzamine A, provide valuable insights. In studies using the manzamine A-producing actinomycete Micromonospora sp. M42, precursor-directed biosynthetic experiments were conducted. nih.govfrontiersin.org

When the culture medium was supplemented with ¹⁵N-labeled tryptamine, a 2.5-fold incorporation of the ¹⁵N isotope into manzamine A was detected using elemental analysis-isotope ratio mass spectrometry (EA-IRMS). frontiersin.org However, the low level of incorporation was insufficient for detection by less sensitive methods like standard mass spectrometry or NMR. frontiersin.org Similar experiments using ¹³C-labeled glucose or various forms of labeled acetate (B1210297) did not result in detectable incorporation. nih.govfrontiersin.org This is likely because the rich culture media provided ample unlabeled starting materials for the biosynthesis, diluting the isotopic labels. nih.govfrontiersin.org Despite these challenges, the positive result with ¹⁵N-tryptamine provides experimental evidence for the involvement of tryptophan as a precursor, aligning with the major biogenetic hypotheses. cam.ac.ukfrontiersin.org

Structure Activity Relationship Sar Studies of 12,34 Oxamanzamine E and Its Derivatives

Influence of the 12,34-Oxaether Bridge on Biological Activity

A consistent finding across multiple studies is that the introduction of the 12,34-oxaether bridge significantly attenuates or completely abrogates the biological activity observed in related manzamine compounds. nih.govacs.orggoogle.com Manzamine alkaloids such as manzamine A and manzamine E are known for their potent activity against malaria (Plasmodium falciparum) and Mycobacterium tuberculosis. nih.govnih.gov However, their oxygen-bridged analogues, including 12,34-oxamanzamine E and 12,34-oxamanzamine A, display a marked reduction in this efficacy. google.commdpi.com

For instance, studies comparing the activity of various manzamines against P. falciparum and M. tuberculosis revealed that all tested oxamanzamines, which possess either a C-12 to C-34 or a C-12 to C-28 ether linkage, were inactive. nih.gov The lack of activity in compounds like ent-12,34-oxamanzamine E, ent-12,34-oxamanzamine F, and 12,34-oxamanzamine A is directly associated with the formation of this new oxygen bridge. acs.orggoogle.com Specifically, ent-12,34-oxamanzamines E and F demonstrated only weak inhibitory activity against M. tuberculosis, with an IC₅₀ value of 128 µg/mL. preprints.org This contrasts sharply with the potent activity of non-bridged counterparts like manzamine A (MIC endpoint of 1.56 μg/mL against M. tuberculosis). nih.gov

This significant difference in bioactivity suggests that the structural features replaced or constrained by the ether bridge are critical for the interaction with biological targets. nih.govvdoc.pub The loss of the C-12 hydroxyl group and the C-34 methine, along with the conformational rigidity imposed by the new heterocyclic ring, are considered key factors in the observed inactivity. nih.govvdoc.pub

ND: Not Determined

Impact of Peripheral Substitutions on Activity Profiles

While the 12,34-oxaether bridge is a primary determinant of reduced activity, substitutions on the periphery of the manzamine scaffold also modulate the biological effects. In the oxamanzamine series, these modifications further confirm the general trend of low potency.

For example, 12,34-oxa-6-hydroxymanzamine E, a derivative of this compound featuring a hydroxyl group at the C-6 position, was isolated and evaluated. nih.govnih.gov Like its parent compound, it was found to be inactive against M. tuberculosis, P. falciparum, and Leishmania donovani. nih.gov This suggests that the addition of a hydroxyl group at this position on the β-carboline moiety does not restore the activity lost due to the ether bridge.

Another related compound, 31-keto-12,34-oxa-32,33-dihydroircinal A, which shares the 12,34-oxa bridge but lacks the β-carboline unit of the manzamines, was also found to be devoid of antimalarial and anti-inflammatory activity. acs.org The absence of activity in these derivatives underscores the critical role of both the unbridged core structure and specific functionalities for biological efficacy. acs.orgresearchgate.net

Conformational Analysis and Its Role in Structure-Activity Relationships

The formation of the 12,34-oxaether bridge induces significant conformational changes in the manzamine skeleton, which are believed to be a primary reason for the loss of biological activity. nih.govvdoc.pub The typical manzamine structure contains a complex and relatively flexible array of 5-, 6-, 8-, and 13-membered rings. nih.gov The creation of the ether linkage introduces a new, rigid tetrahydro-oxazine ring, which severely restricts the conformational freedom of the entire polycyclic system. nih.govacs.org

Molecular modeling studies suggest that the formation of these oxygen-bridged oxidation products is sterically favored. acs.org However, this conformational lock may prevent the molecule from adopting the specific three-dimensional shape required to bind to its biological target. nih.gov It is proposed that the conformation of the lower aliphatic rings and the eight-membered ring, in particular, is a key determinant for antimalarial and leishmanicidal activity. nih.govvdoc.pub The rigidity imposed by the C-12 to C-34 linkage alters this conformation, likely abolishing the necessary interactions with target proteins. nih.gov The downfield chemical shifts of C-12 and C-34 in the NMR spectra of these compounds provide physical evidence of the formation of the new ether bridge and the resulting change in the local electronic and steric environment. google.com

Comparative SAR with Other Manzamine Subclasses

The SAR of this compound and its derivatives becomes clearer when compared with other manzamine subclasses.

Manzamine A Subclass : This subclass, characterized by a C10-C11 double bond and lacking a ketone, includes the highly potent manzamine A and 8-hydroxymanzamine A. nih.govnih.gov These compounds exhibit strong antimalarial, antitubercular, and anti-inflammatory activities. nih.gov The corresponding oxygen-bridged analogues, 12,34-oxamanzamine A and 12,28-oxa-8-hydroxymanzamine A, are largely inactive. acs.orgmdpi.com This stark contrast highlights the importance of the flexible, unbridged polycyclic core found in the manzamine A subclass for potent bioactivity.

Manzamine E/F Subclass : This subclass is defined by a ketone group at C-31. mdpi.com Manzamine E and F (keramamine B) themselves show reduced, though still present, cytotoxicity and antimalarial activity compared to manzamine A. mdpi.comresearchgate.net The introduction of the 12,34-oxaether bridge to this subclass, creating compounds like this compound, further diminishes the activity to negligible levels. nih.govpreprints.org This indicates that even in a less active parent scaffold, the conformational and electronic changes induced by the ether bridge are detrimental to activity.

Ircinal-Related Alkaloids : Compounds like ircinal A lack the β-carboline unit but retain the complex polycyclic amine core. nih.gov Ircinal A itself shows some activity. nih.gov The oxygen-bridged analogue, 31-keto-12,34-oxa-32,33-dihydroircinal A, is inactive, demonstrating that the presence of the β-carboline is not the sole factor, and the integrity of the core ring system is crucial across different manzamine-related structures. acs.org

Molecular Mechanisms of Action and Target Identification

Investigations into Cellular and Subcellular Interactions

Detailed studies specifically delineating the cellular and subcellular interactions of 12,34-Oxamanzamine E are not extensively documented in current scientific literature. The lipophilic nature of the manzamine skeleton suggests a potential for interaction with cellular membranes, which may facilitate its entry into cells and access to intracellular targets. However, specific localization studies for this compound have not been reported. The biological activities of the parent manzamine alkaloids, which include antimicrobial and anti-inflammatory effects, imply interactions with fundamental cellular processes in both prokaryotic and eukaryotic cells. mdpi.com

Identification and Characterization of Molecular Targets

Research into the molecular targets of manzamine alkaloids has identified several key proteins that are likely modulated by compounds within this class, including this compound.

The manzamine alkaloids have been identified as inhibitors of several crucial enzymes, pointing to a potential mechanism for their observed biological effects. nih.gov

Glycogen Synthase Kinase-3β (GSK-3β): Manzamine alkaloids are recognized as inhibitors of GSK-3β, a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. nih.gov The inhibition of GSK-3β is a significant finding, as this enzyme is a therapeutic target for a variety of diseases. While the broader class of manzamines is known to inhibit this enzyme, specific inhibitory concentrations for this compound against GSK-3β have not been reported. nih.gov Molecular docking studies on other manzamine analogues have suggested a binding mode within an ATP-noncompetitive pocket of GSK-3β. nih.gov

Mycobacterium tuberculosis Shikimate Kinase (MtSK): The anti-tubercular activity of some manzamine alkaloids is attributed to the inhibition of enzymes essential for the bacterium's survival, such as MtSK. nih.gov MtSK is a key enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in bacteria and is absent in mammals, making it an attractive drug target. While it has been noted that manzamine alkaloids exhibit their anti-infective activity by inhibiting targets like MtSK, direct enzymatic inhibition data for this compound against MtSK is not yet available. nih.gov However, its enantiomer, ent-12,34-oxamanzamine E, has been reported to exhibit weak inhibitory activity against M. tuberculosis with an IC50 value of 128 µg/mL. preprints.org

The inhibitory activities of various manzamine alkaloids are summarized in the table below.

| Compound/Compound Class | Target Enzyme | Activity |

| Manzamine Alkaloids | Glycogen Synthase Kinase-3β (GSK-3β) | Inhibition nih.gov |

| Manzamine Alkaloids | Mycobacterium tuberculosis Shikimate Kinase (MtSK) | Inhibition nih.gov |

| ent-12,34-oxamanzamine E | Mycobacterium tuberculosis | Weak Inhibition (IC50: 128 µg/mL) preprints.org |

Currently, there is a lack of specific studies in the available literature that investigate the direct binding and modulation of cellular receptors by this compound.

Enzyme Inhibition Studies (e.g., Glycogen Synthase Kinase-3β (GSK-3β), MtSK)

Molecular Pathways Modulated by this compound

Given the evidence of GSK-3β inhibition by the manzamine class of alkaloids, it is plausible that this compound could modulate the numerous signaling pathways regulated by this enzyme. nih.gov These pathways are integral to cellular functions such as:

Inflammatory responses

Cell cycle regulation

Apoptosis

However, specific studies confirming the modulation of these pathways by this compound have not been detailed in the scientific literature.

Ligand-Target Interactions and Binding Mode Analysis

Detailed ligand-target interaction and binding mode analyses for this compound with its potential molecular targets are not yet available. Molecular modeling and docking studies performed on other manzamine alkaloids, such as manzamine A, with GSK-3β have suggested that these compounds may bind to an allosteric, ATP-noncompetitive site on the enzyme. nih.gov These analyses indicate that the complex polycyclic structure of the manzamines is crucial for this interaction. The presence of the unique 12,34-oxaether bridge in this compound likely influences its conformational flexibility and binding affinity to its molecular targets, distinguishing its activity from other manzamines. mdpi.comnih.gov

Advanced Analytical Methodologies for 12,34 Oxamanzamine E Research

Spectroscopic Techniques for Structural Elucidation of New Analogs

The determination of the chemical structure of novel analogs of 12,34-Oxamanzamine E is heavily reliant on a suite of spectroscopic methods. These techniques provide detailed information about the molecular weight, elemental composition, connectivity of atoms, and three-dimensional arrangement of the molecule.

High-Resolution Mass Spectrometry Applications

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of this compound and its derivatives. google.comnih.govnih.gov It provides the highly accurate mass-to-charge ratio of a molecule, which is crucial for determining its elemental composition.

High-resolution electrospray ionization mass spectrometry (HRESIMS) has been instrumental in the characterization of new oxamanzamine compounds. For instance, this compound itself was found to have a molecular ion peak at m/z 563.3904 (M+H+), corresponding to a molecular formula of C₃₆H₄₂N₄O₂. nih.gov Similarly, the molecular formula of 12,28-oxamanzamine A was determined as C₃₆H₄₂N₄O through high-resolution Fourier transform mass spectrometry (HRFTMS), which showed a molecular ion peak at m/z 547.3414 (M+1). nih.govacs.org

Different ionization techniques, such as Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI), are employed depending on the specific analytical needs. google.comacs.org The choice of ionization method can influence the fragmentation patterns observed, providing additional structural information.

Table 1: HRMS Data for Selected Oxamanzamine Analogs

| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Ionization Method | Reference |

|---|---|---|---|---|---|

| (-)-12,34-Oxamanzamine E | C₃₆H₄₃N₄O₂ | 563.3386 [M+H]⁺ | 563.3414 | HRFABMS | google.com |

| This compound | C₃₆H₄₂N₄O₂ | 563.3386 [M+H]⁺ | 563.3904 | HRESIMS | nih.gov |

This table is interactive. Click on the headers to sort the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of complex molecules like this compound. google.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to map out the carbon and proton framework of the molecule. nih.govnih.govuva.nlsemanticscholar.org

1D NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. google.comweebly.com However, due to the complexity of manzamine alkaloids, 1D spectra are often crowded and require further analysis using 2D NMR experiments. weebly.com

2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons. weebly.comnih.govscispace.com For example, HMBC correlations were key in identifying the novel ether bridge between carbons C-12 and C-34 in this compound. google.comnih.gov These experiments revealed downfield shifts of C-12 (δ 80.5) and C-34 (δ 101.8) compared to other manzamine alkaloids, which was indicative of the new ether linkage. google.com

The choice of solvent, typically deuterated chloroform (B151607) (CDCl₃), is important for obtaining high-quality spectra. google.comnih.gov NMR data is often presented in tabular format, detailing the chemical shifts (δ) for each proton and carbon atom. google.com

Table 2: Selected ¹H and ¹³C NMR Data for (-)-12,34-Oxamanzamine E in CDCl₃

| Carbon No. | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Key HMBC Correlations |

|---|---|---|---|

| 12 | 80.5 (C) | - | H-26 |

| 26 | 67.2 (CH) | 4.36 (s) | C-12, C-34 |

| 31 | 206.2 (C) | - | H₂-29, H₂-33 |

This table is interactive and provides a snapshot of key NMR data. Full datasets are available in the cited literature.

Vibrational and Electronic Spectroscopy in Conformational Analysis

Vibrational and electronic spectroscopy, including Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide valuable information about the functional groups and electronic structure of this compound and its analogs. google.comnih.gov

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. journalsarjnp.com For instance, the IR spectrum of (-)-12,34-oxamanzamine E shows a characteristic absorption band at 1714 cm⁻¹, indicating the presence of a carbonyl group (C=O). google.com Other observed bands include those for N-H (3650 cm⁻¹) and various C-H and C-N bonds. google.com

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. adpcollege.ac.in The β-carboline moiety, a common feature in manzamine alkaloids, gives rise to strong UV absorption. nih.gov The UV spectrum of (-)-12,34-oxamanzamine E in methanol (B129727) exhibits absorption maxima (λ_max) at 252, 275, and 354 nm. google.com These electronic transitions are useful for confirming the presence of the chromophore and can be affected by substitutions on the aromatic ring system. nih.govresearchgate.net

Together, these spectroscopic techniques allow for a detailed conformational analysis, helping to build a comprehensive picture of the molecule's three-dimensional shape. ethz.ch

Chromatographic Methods for Purification and Analytical Quantification in Research Studies

The isolation and purification of this compound from natural sources or synthetic mixtures rely on a variety of chromatographic techniques. scispace.comjopir.in These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Initial separation is often achieved using column chromatography with silica (B1680970) gel or alumina (B75360) as the stationary phase. nih.govnih.gov A gradient of solvents with increasing polarity, such as hexane-acetone or chloroform-methanol, is typically used to elute the different components of the extract. google.comnih.gov

For final purification and analytical quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govacs.orgacs.org Reversed-phase HPLC (RP-HPLC) with a C8 or C18 column is commonly employed. google.comacs.org A mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid (TFA), is used to achieve high-resolution separation. google.com UV detection is typically used to monitor the elution of the compounds. google.com

Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of reactions and column chromatography fractions. google.comnih.gov

Crystallography and Diffraction Studies for Absolute Configuration

While spectroscopic methods provide extensive information about the relative stereochemistry of a molecule, X-ray crystallography is the definitive technique for determining the absolute configuration of chiral molecules like this compound. nih.govscispace.com This method involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern can be used to construct a three-dimensional electron density map of the molecule, revealing the precise arrangement of atoms in space. researchgate.netresearchgate.net

The first manzamine alkaloid, manzamine A, had its absolute configuration established through X-ray diffraction analysis of its hydrochloride salt. nih.gov This technique has since been applied to other manzamine analogs to unambiguously determine their stereochemistry. researchgate.netresearchgate.net For new analogs of this compound, obtaining suitable crystals for X-ray analysis is a key goal for confirming their three-dimensional structure.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| (-)-12,34-Oxamanzamine E |

| 12,28-Oxamanzamine A |

| 12,34-Oxamanzamine A |

| 8-Hydroxymanzamine A |

| Ircinal A |

| Ircinol A |

| Manzamine A |

| Manzamine E |

| Manzamine F |

| Manzamine J |

| Neo-kauluamine |

| Xestomanzamine A |

| ent-12,34-Oxamanzamine E |

| ent-12,34-Oxamanzamine F |

| ent-8-Hydroxymanzamine A |

| 12,34-Oxa-6-hydroxymanzamine E |

| 3,4-Dihydromanzamine A N-oxide |

| 6-Deoxymanzamine X |

| 8-Hydroxymanzamine J |

| 6-Hydroxymanzamine E |

| Manzamine A N-oxide |

| Manzamine X |

| Manzamine Y |

| Manadomanzamines A |

Computational and Theoretical Studies of 12,34 Oxamanzamine E

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking simulations are computational techniques used to predict how a molecule (ligand), such as 12,34-Oxamanzamine E, might bind to a macromolecular target, typically a protein, and to estimate the strength of this interaction. scielo.org.mxf1000research.com

While specific molecular docking studies targeting this compound are not extensively detailed in the current literature, research on the parent manzamine class provides a framework for potential applications. Manzamine alkaloids are known to inhibit various protein kinases, such as Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinase 5 (CDK5). nih.gov Docking simulations for this compound would therefore logically target the binding sites of these enzymes to predict its inhibitory potential.

The formation of the 12,34-oxaether bridge is a critical factor. Molecular modeling studies on related oxamanzamine compounds suggest that the creation of these ether linkages is sterically favorable. nih.gov However, this structural change also significantly alters the molecule's conformation, which is believed to be a key reason for the observed loss of antimalarial and leishmanicidal activity compared to its parent compounds. nih.govnih.gov This suggests that the specific shape and orientation of the polycyclic system are crucial for interacting with biological targets.

A typical molecular docking study would yield data on binding affinity and key molecular interactions, as illustrated in the hypothetical table below.

| Potential Protein Target | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Amino Acid Residues (Hypothetical) | Primary Interaction Type |

|---|---|---|---|

| GSK-3β | -8.5 | VAL-135, LYS-85, ASP-200 | Hydrogen Bonding, Hydrophobic |

| CDK5 | -7.9 | CYS-83, ILE-10, GLU-81 | Hydrogen Bonding, van der Waals |

| M. tuberculosis Shikimate Kinase (MtSK) | -9.1 | ARG-58, ARG-136, GLY-81 | Hydrogen Bonding, Pi-Alkyl |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of a molecule. nrel.govrsc.org These methods can determine optimized molecular geometry, electron distribution, and the energies of frontier molecular orbitals (FMOs), which are crucial for predicting a molecule's stability and reactivity. aun.edu.eg

A significant challenge in the computational study of this compound has been reported: researchers encountered difficulty in converting the known 2D chemical structure into a valid 3D conformation using standard modeling software like MarvinSketch. researchgate.net This suggests a high degree of steric strain or an unusual conformational preference, making theoretical calculations that require an accurate 3D starting geometry particularly complex.

Assuming a stable 3D structure can be obtained, quantum chemical calculations would focus on several key parameters. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of primary interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scielo.org.mx The energy gap (ΔE) between the HOMO and LUMO is an indicator of chemical reactivity and stability.

| Calculated Parameter | Theoretical Significance |

|---|---|

| Energy of HOMO (EHOMO) | Indicates electron-donating capability; regions of high HOMO density suggest sites for electrophilic attack. |

| Energy of LUMO (ELUMO) | Indicates electron-accepting capability; regions of high LUMO density suggest sites for nucleophilic attack. |

| HOMO-LUMO Energy Gap (ΔE) | Represents chemical reactivity and stability. A smaller gap generally implies higher reactivity. |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and ability to engage in electrostatic interactions. |

| Mulliken Atomic Charges | Provides the charge distribution across the atoms, identifying electropositive and electronegative centers. |

Conformational Landscape Exploration and Dynamics

The biological activity of a complex polycyclic molecule like this compound is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt and their relative energies. biomedres.us

The defining structural feature of this compound is the oxaether bridge, which rigidly locks a portion of the intricate ring system. This bridge drastically changes the conformation of the lower aliphatic rings when compared to parent manzamines. nih.gov This conformational alteration is directly implicated in the compound's attenuated biological activity, highlighting that a specific three-dimensional architecture is required for potent interaction with parasitic or microbial targets. nih.govnih.gov

As noted, generating a computationally stable 3D model of this compound has proven to be a non-trivial task, suggesting that the molecule may possess significant ring strain or exist in a conformational state that is difficult for standard algorithms to resolve. researchgate.net Advanced techniques, such as molecular dynamics simulations, would be necessary to explore the conformational landscape, identify the most stable conformers in different environments (e.g., in solvent vs. in a vacuum), and understand the energetic barriers between them. Such studies, combined with experimental data from techniques like NOESY NMR, are essential for building a complete picture of the molecule's structure and behavior. nih.gov

Prediction of Novel Derivatization Pathways

Computational studies can predict how a molecule might be chemically modified to enhance its desired properties or reduce undesirable ones. For this compound, derivatization could aim to restore the biological activity that is diminished by the presence of the oxaether bridge.

A plausible biosynthetic pathway for the formation of the 12,34-oxaether bridge has been proposed, representing a form of natural derivatization from a precursor molecule. nih.gov Computational chemistry can help predict synthetic pathways to reverse this process or create other novel analogues. General strategies for manzamine derivatization often involve modifying the β-carboline ring system to reduce potential DNA intercalation-based toxicity or adding functional groups to improve target affinity. mdpi.comcore.ac.uk

Based on the structure of this compound, theoretical studies could explore the feasibility of the following pathways:

| Predicted Pathway | Potential Reagents/Conditions | Scientific Rationale |

|---|---|---|

| Reductive Cleavage of the 12,34-Oxaether Bridge | Strong reducing agents (e.g., LiAlH4) or acid-catalyzed hydrolysis. | To regenerate the C-12 hydroxyl group and C-34 methine, which are present in more active manzamines and may be crucial for target binding. nih.gov |

| Aromatic Substitution on the β-Carboline Ring | Electrophilic substitution reagents (e.g., for nitration or halogenation). | To modulate electronic properties and introduce new interaction points for target binding, a strategy shown to affect activity in other manzamines. researchgate.net |

| Modification of the Dihydropyridine Ring | Oxidation or reduction reactions. | To alter the planarity and flexibility of the core ring system, potentially influencing conformational preferences and biological activity. |

These computationally-guided predictions can prioritize synthetic efforts, saving significant time and resources in the search for more potent and therapeutically viable manzamine analogues.

Future Directions and Research Gaps in 12,34 Oxamanzamine E Studies

Exploration of Uncharted Biosynthetic Enzymes

A significant mystery surrounding all manzamine alkaloids, including 12,34-Oxamanzamine E, is their biosynthesis. nih.gov To date, no specific manzamine biosynthetic gene clusters have been identified, and the enzymes responsible for constructing their intricate framework are unknown. nih.gov The widespread occurrence of these alkaloids across various unrelated sponge species strongly suggests a microbial origin, possibly from sponge-associated microorganisms. tandfonline.comacs.orgnih.gov

A plausible enzymatic pathway for the formation of the characteristic 12,34-oxaether bridge in this compound has been proposed. This mechanism is thought to involve an enzyme-catalyzed oxidative cleavage of a hydrogen atom, creating a carbocation that is subsequently quenched by an intramolecular hydroxyl group. nih.govacs.org This hypothesis is supported by the successful biocatalytic conversion of ent-8-hydroxymanzamine A to ent-12,34-oxamanzamine F, a closely related compound, using the microorganisms Nocardia sp. and Fusarium oxysporium. nih.govresearchgate.net

Future research must focus on identifying and characterizing the specific enzymes—likely oxidoreductases or similar biocatalysts—responsible for this transformation. A promising strategy involves mining the genomes of sponge-associated microbes for genes that could encode such enzymes. tandfonline.com Given the revised biosynthetic hypothesis for manzamines, which links fatty acid synthesis and polyamine metabolism, searching for colocalized genes related to these pathways could be a particularly fruitful approach. nih.gov The discovery of these uncharted enzymes would not only solve a long-standing puzzle in natural product biosynthesis but also provide powerful tools for the biocatalytic production of this compound and its analogs.

Development of Novel Synthetic Strategies for Analogs

The structural complexity of the manzamine skeleton makes the total synthesis of compounds like this compound a formidable challenge. tandfonline.com While various synthetic strategies, including biomimetic approaches and Diels-Alder reactions, have been developed for the core manzamine structure, methods specifically targeting the unique 12,34-oxaether linkage are underdeveloped. nih.govchemrxiv.org

A significant research gap exists in creating efficient and adaptable synthetic routes to produce this compound and a diverse library of its analogs. Such strategies are crucial for conducting detailed structure-activity relationship (SAR) studies. The observation that the presence of the oxaether bridge in related compounds like 12,34-oxamanzamine A leads to reduced activity against malaria and tuberculosis highlights the importance of this structural feature in modulating biological function. mdpi.comresearchgate.netrsc.org

Future synthetic efforts should explore novel methodologies to construct the oxaether bridge and to modify other regions of the molecule. The development of synthetic pathways with late-stage diversification points would be particularly valuable, allowing for the rapid generation of numerous analogs from a common intermediate. nih.gov These analogs would be instrumental in probing the chemical space around this compound to identify derivatives with enhanced potency, selectivity, or improved pharmacological properties. researchgate.net

Comprehensive Omics-Based Mechanistic Investigations

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is a critical area for future research. While some manzamine alkaloids have been studied for their inhibitory effects on enzymes like GSK-3β, the specific targets of this compound remain largely unknown. researchgate.netnih.govresearchgate.net

The application of comprehensive "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, represents a powerful and largely untapped approach for investigating this compound. mdpi.comnih.govhubpages.comresearchgate.net Chemogenomic profiling, for instance, has successfully identified vacuolar ATPases as the target of Manzamine A in yeast. nih.gov A similar unbiased, system-wide approach for this compound could reveal its direct molecular targets and downstream cellular pathways.

Future studies should employ these multi-omics strategies to generate a holistic view of the cellular response to this compound. hubpages.com This could involve treating relevant cell lines with the compound and analyzing the resulting changes in gene expression, protein levels, and metabolite profiles. Such investigations are essential for building a comprehensive understanding of its mechanism of action and for identifying potential biomarkers of its activity. researchgate.net

Emerging Research Applications as Chemical Probes

Natural products with unique structures and biological activities, like this compound, are valuable tools for chemical biology. researchgate.net They can be used as chemical probes to explore and dissect complex biological processes. While the broader manzamine class has been recognized for its potential in this area, the specific application of this compound as a chemical probe is an emerging field with significant research gaps. researchgate.netresearchgate.net

The distinctive 12,34-oxaether bridge offers a unique structural handle that could be exploited to design highly specific molecular probes. Future research should focus on the development of such probes, for example, by attaching fluorescent tags or affinity labels to the this compound scaffold without disrupting its core biological activity.

These novel chemical probes could then be used in high-throughput screening assays and advanced imaging techniques to visualize and identify their binding partners and to elucidate their mechanism of action in real-time. auburn.edu Such tools would be invaluable for exploring the specific cellular functions modulated by this unique oxamanzamine structure, potentially uncovering new therapeutic targets and biological pathways.

常见问题

Q. How is 12,34-Oxamanzamine E isolated and structurally characterized?

The compound is isolated from marine sponges of the genus Acanthostrongylophora via bioassay-guided fractionation. Structural elucidation employs 1D/2D NMR spectroscopy (e.g., , , COSY, HMBC) and comparison with related manzamine alkaloids. Key structural features include an oxaether bridge between C-12 and C-34, confirmed by HMBC correlations and NOESY data .

Q. What initial biological activities have been reported for this compound?

Early studies highlight moderate activity against Plasmodium falciparum (malaria) and Mycobacterium tuberculosis, with IC values in the μg/mL range. Notably, its antimalarial potency is significantly lower than manzamine A, suggesting structural specificity in bioactivity .

Advanced Research Questions

Q. How do computational docking studies inform the target specificity of this compound?

Molecular docking (e.g., AutoDock Vina) reveals strong binding affinities (−8.6 to −10.2 kcal/mol) with fungal proteins like Rhizopus delemar CotH3 and Mucoricin. Interaction analysis identifies hydrogen bonds with residues (e.g., ASP-98, GLN-102) and hydrophobic interactions stabilizing ligand-protein complexes. These findings prioritize in vitro validation of antifungal activity .

Q. What structural features dictate the bioactivity of this compound?

The C-12 hydroxyl and C-34 methine groups are critical for target engagement. Acetylation at C-12 reduces antimalarial activity, while the oxaether bridge conformation influences binding pocket compatibility. Comparative SAR studies with manzamine A suggest that eight-membered ring geometry modulates potency .

Q. How can researchers resolve contradictions in bioactivity data for this compound?

Discrepancies (e.g., variable IC values across studies) may arise from differences in assay conditions (e.g., parasite strain, solvent controls) or compound purity. To address this:

Q. What methodological considerations are critical for designing in vivo studies with this compound?

Prior to in vivo testing:

- Conduct ADME/toxicity predictions (e.g., SwissADME, ProTox-II) to assess bioavailability and hepatotoxicity risks.

- Optimize solubility using formulation strategies (e.g., nanoemulsions).

- Select animal models (e.g., murine malaria) with pharmacokinetic sampling to correlate exposure and efficacy .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships?

Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC/IC. For multi-target studies, apply ANOVA with post-hoc Tukey tests to compare group means. Report effect sizes and confidence intervals to contextualize biological significance .

Q. How should researchers handle conflicting molecular docking results across homologous proteins?

- Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess binding stability.

- Cross-reference results with experimental mutagenesis data (e.g., alanine scanning) to confirm critical residues.

- Use ensemble docking against multiple protein conformations to account for flexibility .

Ethical & Methodological Best Practices

Q. What ethical guidelines apply to sharing bioactivity data for this compound?

Follow GDPR and institutional review board (IRB) protocols for data anonymization. Deposit raw datasets in FAIR-aligned repositories (e.g., Zenodo) with embargo options. Include metadata on assay conditions and compound sourcing to ensure reproducibility .

Q. How can researchers ensure robust structure-activity relationship (SAR) studies?

- Synthesize or isolate analogs with systematic modifications (e.g., hydroxyl→methoxy, ring contraction).

- Use principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity.

- Validate hypotheses via X-ray crystallography or cryo-EM to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。